molecular formula C17H21NO4 B276765 N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No. B276765
M. Wt: 303.35 g/mol
InChI Key: DKNRZBAOORXVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as BMS-791325, is a small molecule inhibitor that has been studied for its potential therapeutic applications in treating viral infections, specifically hepatitis C virus (HCV) infections.

Scientific Research Applications

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential therapeutic applications in treating HCV infections. The compound has been shown to inhibit the HCV NS5B polymerase, which is a key enzyme involved in viral replication. In vitro studies have demonstrated that N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can effectively inhibit the replication of several HCV genotypes, including the most common genotype 1a. In addition, the compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents, such as interferon and ribavirin.

Mechanism of Action

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide inhibits the HCV NS5B polymerase by binding to a specific site on the enzyme, known as the thumb site. This binding prevents the enzyme from functioning properly, thereby inhibiting viral replication. The compound has been shown to have a unique mechanism of action compared to other HCV antiviral agents, which may make it useful in treating HCV infections that are resistant to other therapies.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. In addition, the compound has been shown to be highly specific for the HCV NS5B polymerase, with no significant activity against other viral or cellular enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its unique mechanism of action, which may make it useful in treating HCV infections that are resistant to other therapies. In addition, the compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents. However, one limitation of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is that it has only been studied in preclinical models and clinical trials, and further research is needed to fully understand its safety and efficacy in humans.

Future Directions

There are several future directions for further research on N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is the development of combination therapies that include N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and other HCV antiviral agents. Another area of interest is the use of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in treating HCV infections that are resistant to other therapies. Further studies are also needed to fully understand the safety and efficacy of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for continued research into the mechanisms of action of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and other HCV antiviral agents, in order to develop more effective therapies for this challenging disease.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, such as the spirocyclic lactam and the carboxylic acid, followed by the coupling of these intermediates to form the final product. The synthesis method has been described in detail in several research articles, including a patent filed by Bristol-Myers Squibb, the company that originally developed the compound.

properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C17H21NO4/c1-21-13-7-5-6-12(10-13)18-16(20)14-11-15(19)22-17(14)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,20)

InChI Key

DKNRZBAOORXVMC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCCC3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.